Cas no 84827-47-4 (Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester)

Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester
- tert-butyl N-p-tolylglycinate
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- Inchi: 1S/C13H19NO2/c1-10-5-7-11(8-6-10)14-9-12(15)16-13(2,3)4/h5-8,14H,9H2,1-4H3
- InChI Key: BPTRLPIABVWIAR-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)CNC1=CC=C(C)C=C1
Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6508136-0.25g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 0.25g |
$670.0 | 2023-05-23 | ||
Enamine | EN300-6508136-2.5g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 2.5g |
$1428.0 | 2023-05-23 | ||
Enamine | EN300-6508136-0.5g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 0.5g |
$699.0 | 2023-05-23 | ||
Enamine | EN300-6508136-10.0g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 10g |
$3131.0 | 2023-05-23 | ||
Enamine | EN300-6508136-5.0g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 5g |
$2110.0 | 2023-05-23 | ||
Enamine | EN300-6508136-1.0g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 1g |
$728.0 | 2023-05-23 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594377-100mg |
Tert-butyl p-tolylglycinate |
84827-47-4 | 98% | 100mg |
¥9152.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594377-1g |
Tert-butyl p-tolylglycinate |
84827-47-4 | 98% | 1g |
¥11995.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594377-50mg |
Tert-butyl p-tolylglycinate |
84827-47-4 | 98% | 50mg |
¥8078.00 | 2024-07-28 | |
Enamine | EN300-6508136-0.05g |
tert-butyl 2-[(4-methylphenyl)amino]acetate |
84827-47-4 | 0.05g |
$612.0 | 2023-05-23 |
Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester Related Literature
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
Additional information on Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester
Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester (CAS No. 84827-47-4): An Overview of Its Properties and Applications
Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester (CAS No. 84827-47-4) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound is characterized by its unique structure, which combines the properties of glycine, a simple amino acid, and a substituted phenyl group with a tert-butyl ester. The combination of these functional groups imparts specific chemical and physical properties that make it valuable in both research and industrial settings.
The structure of Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester consists of a glycine backbone with an N-substituted 4-methylphenyl group and a tert-butyl ester at the carboxylic acid position. This structure provides the compound with enhanced stability and solubility properties compared to its parent compounds. The tert-butyl ester group is particularly noteworthy as it can be easily cleaved under mild conditions, making it an excellent protecting group in synthetic chemistry.
In pharmaceutical research, Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester has been explored for its potential as an intermediate in the synthesis of various drugs. Recent studies have highlighted its use in the development of novel anti-inflammatory agents and antiviral compounds. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory pathway. Additionally, its ability to modulate specific protein interactions has made it a valuable tool in drug discovery and development.
From a synthetic chemistry perspective, Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester serves as a crucial building block for the synthesis of complex molecules. Its reactivity and stability make it an ideal starting material for multistep syntheses. Researchers have utilized this compound to develop efficient synthetic routes for producing bioactive molecules with high yields and purity. The tert-butyl ester group can be selectively removed under mild conditions, allowing for precise control over the synthetic process and minimizing side reactions.
In the field of materials science, Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester has shown promise as a functional monomer for polymer synthesis. Its unique combination of functional groups allows for the creation of polymers with tailored properties such as enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and biomedical devices. A recent study published in *Macromolecules* reported the synthesis of copolymers using this compound as a monomer unit, resulting in materials with improved biocompatibility and degradation profiles.
The safety profile of Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester is also an important consideration. While it is generally considered safe for laboratory use under proper handling conditions, standard safety protocols should be followed to ensure the well-being of researchers and workers. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles and working in well-ventilated areas.
In conclusion, Glycine, N-(4-methylphenyl)-, 1,1-dimethylethyl ester (CAS No. 84827-47-4) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it an invaluable tool in pharmaceutical research, synthetic chemistry, and materials science. As ongoing research continues to uncover new applications and potential uses for this compound, its importance in these fields is likely to grow even further.
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